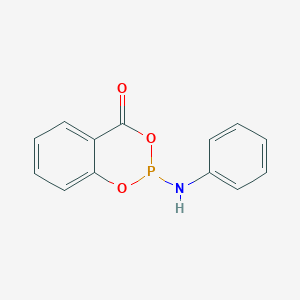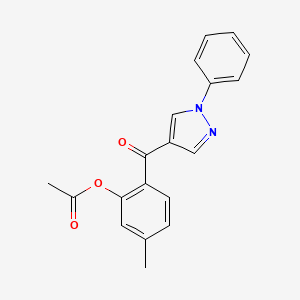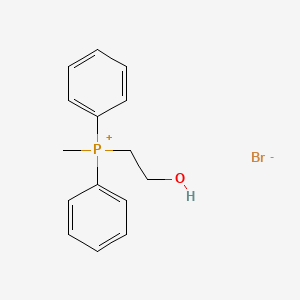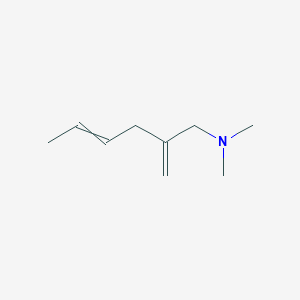![molecular formula C17H24N4O6S B14583492 N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine CAS No. 61280-42-0](/img/structure/B14583492.png)
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a peptide chain consisting of L-alanine, L-leucine, and glycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine typically involves the coupling of the peptide chain with the nitrophenylsulfanyl group. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The nitrophenylsulfanyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The use of automated peptide synthesizers can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The peptide chain can facilitate the compound’s entry into cells and its interaction with intracellular targets. The sulfanyl group may also play a role in redox reactions within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Nitrophenyl)sulfanyl]-L-alanine
- N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine
Uniqueness
N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine is unique due to its specific peptide sequence and the presence of both nitrophenyl and sulfanyl groups. This combination of functional groups and peptide chain length can result in distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
61280-42-0 |
|---|---|
Formule moléculaire |
C17H24N4O6S |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C17H24N4O6S/c1-10(2)8-12(17(25)18-9-15(22)23)19-16(24)11(3)20-28-14-7-5-4-6-13(14)21(26)27/h4-7,10-12,20H,8-9H2,1-3H3,(H,18,25)(H,19,24)(H,22,23)/t11-,12-/m0/s1 |
Clé InChI |
IQNZGGURNPSOLN-RYUDHWBXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NSC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)



![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![1-Chloro-2,4-dinitro-5-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14583495.png)

